molecular formula C7H16N2O B1583843 3-(Piperazin-1-Yl)Propan-1-Ol CAS No. 5317-32-8

3-(Piperazin-1-Yl)Propan-1-Ol

Cat. No. B1583843
Key on ui cas rn: 5317-32-8
M. Wt: 144.21 g/mol
InChI Key: LWEOFVINMVZGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05969138

Procedure details

The title compound was prepared from formylpiperazine and 3-bromo-1-propanol in the same manner as in Preparation Example 1(5) to (7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=O.BrC[CH2:11][CH2:12][OH:13].COCCN1CCNCC1>>[OH:13][CH2:12][CH2:11][CH2:1][N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.